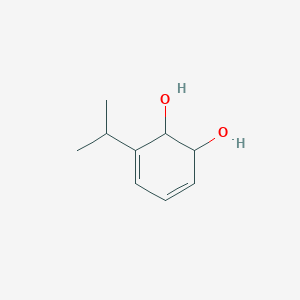
3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a propan-2-yl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexadiene derivatives, which are subjected to specific reaction conditions to introduce the propan-2-yl group and hydroxyl functionalities. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols.
Scientific Research Applications
3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclohexadiene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
α-Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.
β-Phellandrene: Another cyclic monoterpene isomer with distinct chemical properties.
Uniqueness
3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
105688-61-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-propan-2-ylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,8-11H,1-2H3 |
InChI Key |
NYJNNUSDAYXEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


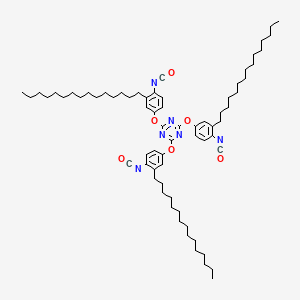
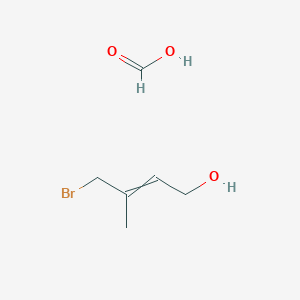
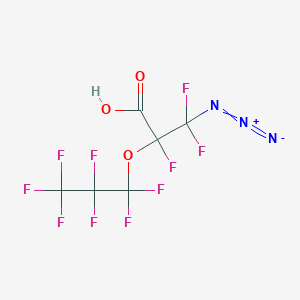
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

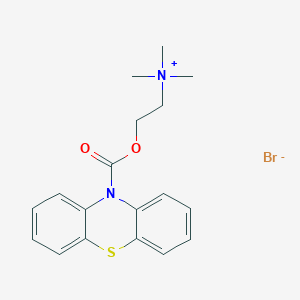
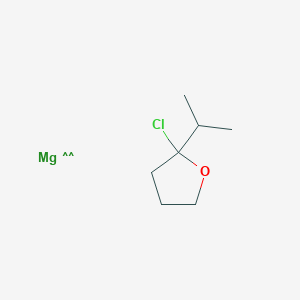
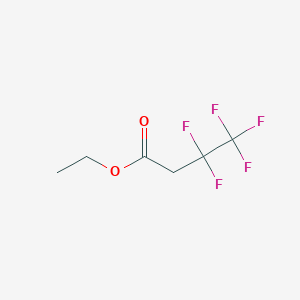

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)

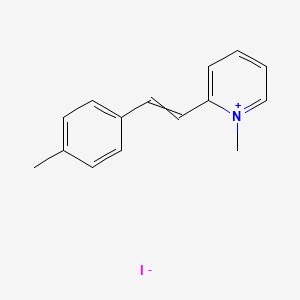
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
